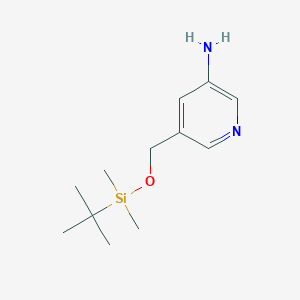![molecular formula C23H34O6 B13858461 21-Di[methylenebis(oxy)] 5a-Dihydrocortisol](/img/structure/B13858461.png)
21-Di[methylenebis(oxy)] 5a-Dihydrocortisol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Di[methylenebis(oxy)] 5a-Dihydrocortisol, also known as (5a,11ß)-11-hydroxy-17,20:20,21-bis[methylenebis(oxy)]-pregnan-3-one, is a synthetic steroid compound with the molecular formula C23H34O6 and a molecular weight of 406.51 g/mol . This compound is characterized by its unique structure, which includes two methylenebis(oxy) groups attached to the pregnan backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 21-Di[methylenebis(oxy)] 5a-Dihydrocortisol typically involves multiple steps, starting from a suitable steroid precursor. The key steps include the introduction of the methylenebis(oxy) groups and the hydroxylation at the 11-position. The reaction conditions often involve the use of protecting groups, selective oxidizing agents, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
21-Di[methylenebis(oxy)] 5a-Dihydrocortisol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 11-position can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The methylenebis(oxy) groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl groups can produce diols.
Applications De Recherche Scientifique
21-Di[methylenebis(oxy)] 5a-Dihydrocortisol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 21-Di[methylenebis(oxy)] 5a-Dihydrocortisol involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. The methylenebis(oxy) groups may also play a role in enhancing the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cortisol: A naturally occurring steroid hormone with anti-inflammatory properties.
Prednisolone: A synthetic steroid used to treat inflammatory conditions.
Dexamethasone: A potent synthetic steroid with anti-inflammatory and immunosuppressant effects.
Uniqueness
21-Di[methylenebis(oxy)] 5a-Dihydrocortisol is unique due to its dual methylenebis(oxy) groups, which confer distinct chemical and biological properties compared to other steroids. This structural feature may enhance its stability and specificity in targeting steroid receptors.
Propriétés
Formule moléculaire |
C23H34O6 |
|---|---|
Poids moléculaire |
406.5 g/mol |
InChI |
InChI=1S/C23H34O6/c1-20-7-5-15(24)9-14(20)3-4-16-17-6-8-22(21(17,2)10-18(25)19(16)20)23(29-13-27-22)11-26-12-28-23/h14,16-19,25H,3-13H2,1-2H3/t14-,16-,17-,18-,19+,20-,21-,22+,23?/m0/s1 |
Clé InChI |
WMOCWGJGTDLMSA-SUYFMUOVSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]45C6(COCO6)OCO5)C)O |
SMILES canonique |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC45C6(COCO6)OCO5)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



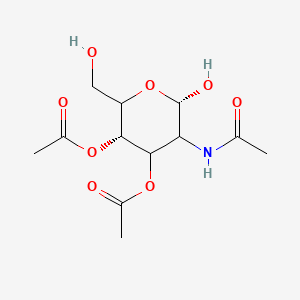
![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13858387.png)
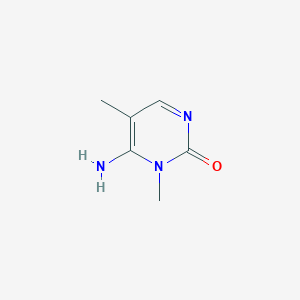
![4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine](/img/structure/B13858393.png)
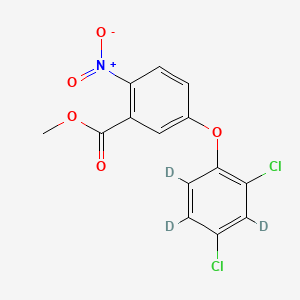
![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)
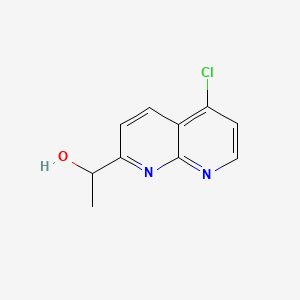
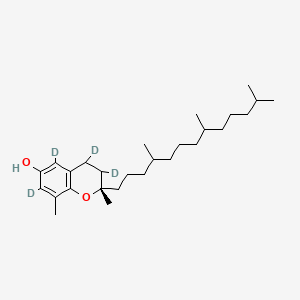
![(1R,2R,4S,5S,7s,9r)-9-Butyl-7-((2,3-dihydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Bromide](/img/structure/B13858440.png)
![3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline](/img/structure/B13858442.png)
